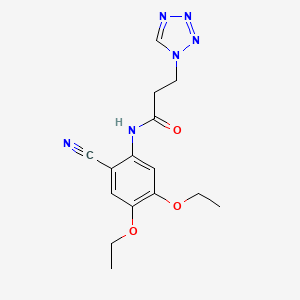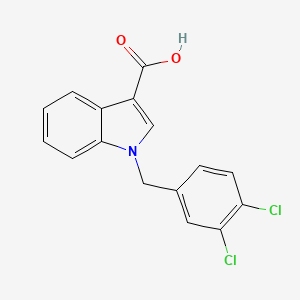
1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dichlorobenzyl group attached to the indole ring, which is further substituted with a carboxylic acid group at the 3-position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and indole-3-carboxylic acid.
Nucleophilic Substitution: The 3,4-dichlorobenzyl chloride undergoes a nucleophilic substitution reaction with indole-3-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl3), nitrating agents in sulfuric acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted indole compounds with various functional groups.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A natural plant hormone with roles in plant growth and development.
3,4-Dichlorobenzoic acid: A compound with similar structural features but different biological activities.
Indole-3-carboxylic acid: A precursor in the synthesis of various indole derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-13-6-5-10(7-14(13)18)8-19-9-12(16(20)21)11-3-1-2-4-15(11)19/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYGMTMWCWIMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(ADAMANTAN-1-YL)ETHYL]-[1,2,3,4]TETRAZOLO[1,5-A]QUINOXALIN-4-AMINE](/img/structure/B4322502.png)
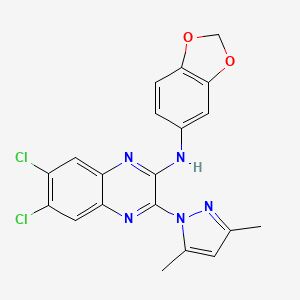
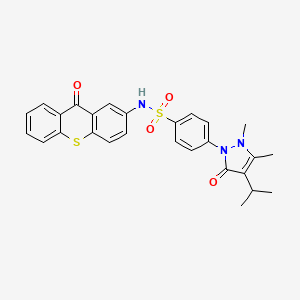
![3-AMINO-2-({[2-(4-NITROPHENYL)-1,3-THIAZOL-4-YL]METHYL}SULFANYL)-4(3H)-QUINAZOLINONE](/img/structure/B4322516.png)
![N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B4322524.png)
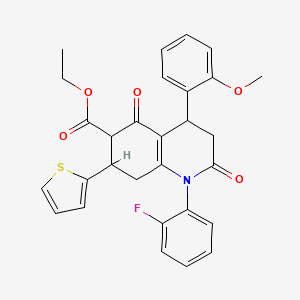
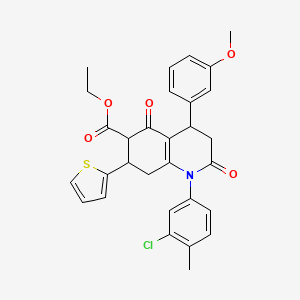
![4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4322555.png)
![2-(2-CHLOROBENZOYL)-6-METHOXY-1-(4-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE](/img/structure/B4322557.png)
![7-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4322570.png)
![2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide](/img/structure/B4322572.png)
![5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4322594.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4322608.png)
